molecular formula C18H22N2O3 B2371093 N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034274-63-8

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2371093
CAS No.: 2034274-63-8
M. Wt: 314.385
InChI Key: ANLKDUZUVAKTQQ-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of an isopropylphenyl group and a methoxyethoxy group attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-isopropylphenylamine and 2-(2-methoxyethoxy)isonicotinic acid.

    Amidation Reaction: The 2-isopropylphenylamine is reacted with 2-(2-methoxyethoxy)isonicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-isopropylphenyl)-2-(2-ethoxyethoxy)isonicotinamide: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.

    N-(2-isopropylphenyl)-2-(2-methoxyethoxy)benzamide: Similar structure with a benzamide core instead of an isonicotinamide core.

Uniqueness

N-(2-isopropylphenyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-propan-2-ylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(2)15-6-4-5-7-16(15)20-18(21)14-8-9-19-17(12-14)23-11-10-22-3/h4-9,12-13H,10-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKDUZUVAKTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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